molecular formula C12H13N3O4 B14545424 2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-84-7

2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14545424
CAS No.: 61958-84-7
M. Wt: 263.25 g/mol
InChI Key: CVVGSRCBHVVOCU-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups. The combination of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1,2,4-triazine-3,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazine ring to a more reduced state, such as a dihydrotriazine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrotriazines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3- and 4-positions of the phenyl ring.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features, including methoxy groups and a phenyl ring.

Uniqueness

2-[(2,3-Dimethoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its combination of a triazine ring and a dimethoxyphenyl group This structural arrangement imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Properties

CAS No.

61958-84-7

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C12H13N3O4/c1-18-9-5-3-4-8(11(9)19-2)7-15-12(17)14-10(16)6-13-15/h3-6H,7H2,1-2H3,(H,14,16,17)

InChI Key

CVVGSRCBHVVOCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2C(=O)NC(=O)C=N2

Origin of Product

United States

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